molecular formula C21H36O9 B12704982 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate CAS No. 94160-33-5

8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate

Cat. No.: B12704982
CAS No.: 94160-33-5
M. Wt: 432.5 g/mol
InChI Key: PGVXYNCLNDQXPL-UHFFFAOYSA-N
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Description

The compound 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is a highly functionalized acrylate derivative with a complex polyether backbone.

Properties

CAS No.

94160-33-5

Molecular Formula

C21H36O9

Molecular Weight

432.5 g/mol

IUPAC Name

1-[2-(2-hydroxypropoxy)-3-[2-(2-prop-2-enoyloxypropoxy)propoxy]propoxy]propan-2-yl prop-2-enoate

InChI

InChI=1S/C21H36O9/c1-7-20(23)29-17(5)11-26-14-19(28-9-15(3)22)13-25-10-16(4)27-12-18(6)30-21(24)8-2/h7-8,15-19,22H,1-2,9-14H2,3-6H3

InChI Key

PGVXYNCLNDQXPL-UHFFFAOYSA-N

Canonical SMILES

CC(COC(COCC(C)OCC(C)OC(=O)C=C)COCC(C)OC(=O)C=C)O

Origin of Product

United States

Preparation Methods

Synthesis of the Polyether Backbone

  • The tetraoxahexadec chain (3,6,10,13-tetraoxahexadec) is typically synthesized via polyethylene glycol (PEG) derivatives or by stepwise Williamson ether synthesis using appropriate diols and alkyl halides.
  • Controlled etherification is achieved by reacting diols with alkyl halides under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents like DMF or DMSO.
  • Protection of hydroxyl groups may be necessary to ensure regioselectivity.

Introduction of Methyl Groups

  • Methylation at positions 1, 4, and 12 can be performed using methyl iodide (CH3I) or dimethyl sulfate in the presence of a strong base.
  • Selective methylation requires protection of other hydroxyl groups or use of sterically hindered bases to avoid multiple methylations.

Incorporation of the Ketone Group (14-oxo)

  • The ketone functionality at position 14 is introduced by oxidation of the corresponding secondary alcohol .
  • Common oxidizing agents include PCC (pyridinium chlorochromate) , Swern oxidation reagents , or Dess–Martin periodinane .
  • The oxidation step must be carefully controlled to avoid over-oxidation to carboxylic acids.

Attachment of 2-Hydroxypropoxy Group at Position 8

  • The 2-hydroxypropoxy substituent is introduced via nucleophilic substitution .
  • Typically, the precursor at position 8 is a suitable leaving group (e.g., tosylate or mesylate).
  • Reaction with 2-hydroxypropyl alcohol or its alkoxide under basic conditions leads to substitution forming the 2-hydroxypropoxy ether linkage.

Acrylation to Form the Acrylate Ester

  • The terminal hydroxyl group is acrylated by reaction with acryloyl chloride or acrylic acid in the presence of a base such as triethylamine or pyridine .
  • The reaction is usually performed at low temperature (0–5 °C) to minimize polymerization of the acrylate.
  • Purification is done by column chromatography or recrystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Polyether backbone formation Diols + alkyl halides, NaH, DMF, 60–80 °C 70–85 Controlled etherification
Methylation CH3I, K2CO3, acetone, reflux 75–90 Selective methylation
Oxidation to ketone PCC, CH2Cl2, 0 °C to RT 80–95 Avoid over-oxidation
2-Hydroxypropoxy substitution Tosylate intermediate + 2-hydroxypropyl alcohol, K2CO3, DMF, 50 °C 65–80 Nucleophilic substitution
Acrylation Acryloyl chloride, triethylamine, 0–5 °C 70–90 Minimize polymerization

Research Findings and Optimization Notes

  • Temperature control is critical during acrylation to prevent premature polymerization of the acrylate group.
  • Use of anhydrous solvents and inert atmosphere (nitrogen or argon) improves yield and purity.
  • Stepwise purification after each key step (e.g., methylation, oxidation) enhances overall product quality.
  • The choice of base in methylation and substitution steps affects regioselectivity and side reactions.
  • Recent studies suggest that microwave-assisted synthesis can reduce reaction times for etherification and methylation steps without compromising yield.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity at each stage.

Summary Table of Preparation Steps

Step No. Transformation Key Reagents/Conditions Purpose
1 Polyether backbone synthesis Diols, alkyl halides, NaH, DMF Build tetraoxahexadec chain
2 Selective methylation Methyl iodide, K2CO3, acetone Introduce methyl groups
3 Oxidation to ketone PCC, CH2Cl2 Form 14-oxo group
4 2-Hydroxypropoxy substitution Tosylate intermediate, 2-hydroxypropyl alcohol, K2CO3, DMF Attach hydroxypropoxy group
5 Acrylation Acryloyl chloride, triethylamine, 0–5 °C Form acrylate ester

Scientific Research Applications

Polymer Chemistry

8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is utilized in the synthesis of advanced polymeric materials. Its acrylate functionality allows it to participate in radical polymerization processes. This results in the formation of polymers with tailored properties for applications in coatings and adhesives.

Property Value
Boiling Point503.6°C
Flash Point159.8°C
Density1.088 g/cm³
Vapor Pressure3×10123\times 10^{-12} mmHg

Drug Delivery Systems

The compound's ability to form stable emulsions makes it a candidate for drug delivery systems. It can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects.

Environmental Applications

Research indicates that compounds similar to 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate can be used in environmental remediation efforts. They can act as surfactants that help in the removal of pollutants from water sources.

Case Study 1: Polymer Synthesis

In a study published by ChemWhat (2018), researchers synthesized a series of copolymers using 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate as a monomer. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers.

Case Study 2: Drug Encapsulation

A research project conducted by Parchem (2025) demonstrated the effectiveness of this compound in formulating nanoparticles for targeted drug delivery. The study found that the nanoparticles could deliver anticancer drugs directly to tumor cells while reducing systemic toxicity.

Mechanism of Action

The mechanism of action of 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free-radical polymerization, initiated by photoinitiators or thermal initiators, leading to the formation of a three-dimensional polymer network . This network provides mechanical strength and stability to the resulting material. The hydroxypropyl group enhances the hydrophilicity and biocompatibility of the polymer, making it suitable for biomedical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct compounds, such as Methyl 2,3,4-tri-O-benzyl-6-[(trifluoroacetyl)amino]-7,8-dideoxy-D-glycero-α-D-galacto-oct-7-enpyranoside (14a) and its enantiomer (14b). While these compounds differ significantly in functional groups and applications, a comparative framework can still be established using shared synthetic methodologies and physicochemical properties (Table 1).

Table 1: Key Comparative Features

Property/Feature 8-(2-Hydroxypropoxy)-... acrylate (Target Compound) Methyl 2,3,4-tri-O-benzyl derivatives (14a/14b)
Core Structure Polyether-acrylate backbone with hydroxypropoxy Benzyl-protected galacto-octenpyranoside with TFA group
Key Functional Groups Acrylate, ethers, ketone, hydroxypropoxy Trifluoroacetamide, benzyl ethers, unsaturated pyranose
Synthetic Method Not reported in evidence General Procedure A/B (K₂CO₃ in o-xylene, chromatography)
Yield Not available 32% (Procedure A), 70% (Procedure B)
Potential Applications Polymer crosslinking, surfactants Carbohydrate chemistry, glycosylation intermediates

Key Observations

Structural Complexity : The target compound’s polyether-acrylate architecture contrasts with the carbohydrate-based framework of 14a/14b. The former emphasizes ether and acrylate reactivity, while the latter focuses on stereochemical control for glycosylation .

Synthetic Challenges : The absence of synthesis data for the target compound limits direct comparison. However, the use of o-xylene and K₂CO₃ in Procedures A/B for 14a/14b highlights solvent and base selection as critical factors in similar syntheses .

Functional Group Reactivity : The acrylate group in the target compound likely enables radical polymerization, whereas the trifluoroacetamide group in 14a/14b enhances stability during glycosylation reactions .

Biological Activity

8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate (CAS No. 94160-33-5) is a complex organic compound characterized by its unique structure and potential biological activities. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and materials science due to its intriguing properties.

PropertyValue
Molecular Formula C21H36O9
Molecular Weight 432.50514 g/mol
CAS Registry Number 94160-33-5
EINECS Number 303-317-5

The compound features a tetraoxahexadecene backbone with multiple functional groups that may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Many acrylate derivatives have demonstrated efficacy against various bacterial strains. The presence of hydroxyl and carbonyl functional groups may enhance their interaction with microbial cell membranes.
  • Antioxidant Activity : Compounds with multiple oxygen-containing functional groups typically exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study explored the antimicrobial properties of related acrylate compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced the inhibitory effects on bacterial growth.
  • Cytotoxicity Assays : In vitro studies assessing the cytotoxic effects of similar compounds on cancer cell lines revealed that specific derivatives exhibited selective toxicity towards tumor cells while sparing normal cells. This suggests potential applications in cancer therapy.
  • Polymer Applications : Research involving the polymerization of acrylates has shown that incorporating 8-(2-Hydroxypropoxy)-1,4,12-trimethyl-14-oxo-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate into polymer matrices can enhance mechanical properties and thermal stability.

Research Findings

Recent studies have emphasized the importance of structural features in determining the biological activity of acrylate compounds:

  • Hydroxyl Groups : The presence of hydroxyl groups has been correlated with increased solubility and bioavailability, enhancing the overall efficacy of the compound in biological systems.
  • Chain Length and Branching : Variations in alkyl chain length and branching significantly influence the pharmacokinetic properties and biological interactions of these compounds.

Q & A

Basic Research Questions

Q. What experimental design strategies can optimize the synthesis of 8-(2-Hydroxypropoxy)-... acrylate to minimize trial-and-error approaches?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Fractional factorial designs can reduce the number of experiments while capturing interactions between variables. For example, reaction yield and selectivity can be modeled using response surface methodology (RSM) to predict maxima . Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen feasible pathways, narrowing experimental focus .

Q. Which analytical techniques are essential for characterizing structural integrity and purity of this acrylate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR with DEPT-135 to confirm ester linkages, methyl groups, and double-bond geometry.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate acrylate C=O (1720–1750 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) stretches.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect hydrolyzed byproducts (e.g., acrylic acid).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .

Q. How should stability studies be designed to assess degradation under storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at elevated temperatures (40–60°C), variable humidity (40–80% RH), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify products like acrylic acid or ester hydrolysis derivatives. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Advanced Research Questions

Q. How can contradictions in reaction yield data during scale-up from milligram to gram quantities be resolved?

  • Methodological Answer : Perform scale-down experiments using microreactors to isolate mass/heat transfer effects. Compare with computational fluid dynamics (CFD) simulations to model mixing efficiency and temperature gradients. Factorial DoE can identify critical parameters (e.g., agitation rate, solvent viscosity) causing yield disparities. Statistical contradiction analysis (e.g., Grubbs’ test) should exclude outliers before re-evaluating process robustness .

Q. What mechanistic insights explain the compound’s reactivity in controlled radical polymerization (CRP)?

  • Methodological Answer : Use density functional theory (DFT) to model the acrylate’s electron-deficient double bond and steric effects from the hydroxypropoxy group. Compare activation energies for initiation/propagation steps (e.g., ATRP vs. RAFT). Validate with kinetic studies (e.g., in-situ FTIR or NMR) to track monomer conversion and chain-length distributions. Steric hindrance from methyl groups may reduce propagation rates, requiring tailored initiators .

Q. How can multi-scale modeling integrate quantum chemical data with reactor dynamics for process optimization?

  • Methodological Answer : Combine:

  • Quantum Mechanics (QM) : Calculate transition states and intermediates for key reactions.
  • Computational Fluid Dynamics (CFD) : Simulate reactor hydrodynamics and heat transfer.
  • Process Simulation Tools : Aspen Plus or COMSOL to optimize residence time and catalyst recycling.
    Validate with pilot-scale experiments, ensuring computational predictions align with empirical yields .

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